trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid
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Overview
Description
It is widely recognized for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein essential for blood clotting . This compound is commonly used in the medical field to treat and prevent excessive bleeding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid involves several steps:
Catalytic Hydrogenation: 4-hydroxybenzoic acid undergoes catalytic hydrogenation to form 4-hydroxycyclohexyl formic acid.
Esterification: The 4-hydroxycyclohexyl formic acid is then esterified.
Oxidation: The esterified product is oxidized to form 4-oxo cyclohexyl formic ether.
Condensation: The 4-oxo cyclohexyl formic ether undergoes condensation with nitromethane.
Catalytic Hydrogenation: The resulting 4-nitryl methylene cyclohexyl formic ether is hydrogenated.
Hydrolysis and Conversion: Finally, the product is hydrolyzed and converted to trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process involves using readily available raw materials, minimizing side reactions, and maximizing yield. The steps are similar to the synthetic routes mentioned above but are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can undergo substitution reactions, particularly involving the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various carboxylic acid derivatives, while reduction can yield different alcohols and amines .
Scientific Research Applications
Trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used to study the mechanisms of fibrinolysis and blood clotting.
Medicine: It is widely used to treat conditions involving excessive bleeding, such as menorrhagia and hemophilia.
Industry: The compound is used in the production of various pharmaceuticals and as an additive in certain industrial processes
Mechanism of Action
The primary mechanism of action of trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid involves the inhibition of plasminogen activation. By competitively inhibiting the activation of plasminogen to plasmin, the compound prevents the breakdown of fibrin, thereby reducing bleeding . This mechanism is similar to that of other antifibrinolytic agents but is more potent .
Comparison with Similar Compounds
Similar Compounds
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.
4-(aminomethyl)benzoic acid: Used in similar applications but with different chemical properties.
Uniqueness
Trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid is unique due to its high potency and effectiveness in preventing fibrinolysis. Its chemical structure allows for strong binding to plasminogen, making it more effective than similar compounds .
Properties
Molecular Formula |
C9H19NO4 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(aminomethyl)-1-methylcyclohexan-1-ol;carbonic acid |
InChI |
InChI=1S/C8H17NO.CH2O3/c1-8(10)4-2-7(6-9)3-5-8;2-1(3)4/h7,10H,2-6,9H2,1H3;(H2,2,3,4) |
InChI Key |
JNAYWOYFLCHZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CN)O.C(=O)(O)O |
Origin of Product |
United States |
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